N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4,5-trimethylbenzenesulfonamide
Description
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4,5-trimethylbenzenesulfonamide is a synthetic small molecule characterized by a tetrahydrobenzo[b][1,4]oxazepine core fused with a substituted sulfonamide moiety. The benzooxazepine scaffold is a seven-membered heterocyclic ring containing oxygen and nitrogen, which is structurally similar to benzodiazepines but distinct in its pharmacological profile. Key structural features include:
- 3,3-dimethyl and 5-propyl substituents on the oxazepine ring, which influence steric and electronic properties.
- 2,4,5-trimethylbenzenesulfonamide at the 7-position, contributing to target binding and solubility.
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-7-yl)-2,4,5-trimethylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O4S/c1-7-10-25-19-13-18(8-9-20(19)29-14-23(5,6)22(25)26)24-30(27,28)21-12-16(3)15(2)11-17(21)4/h8-9,11-13,24H,7,10,14H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DALDNRKOFOYQKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=CC(=C2)NS(=O)(=O)C3=C(C=C(C(=C3)C)C)C)OCC(C1=O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4,5-trimethylbenzenesulfonamide is a complex organic compound with a unique molecular structure that suggests potential for various biological activities. This article reviews the biological activity of this compound based on available literature and research findings.
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Formula : C23H30N2O5S
- Molecular Weight : 446.56 g/mol
The structure includes a benzoxazepine ring , which is known for its diverse pharmacological properties. The presence of the sulfonamide group may also contribute to its biological activity.
The mechanism of action for this compound involves interaction with specific biological targets such as enzymes or receptors. Preliminary studies suggest that it may modulate signaling pathways involved in various diseases. The exact targets and pathways remain to be fully elucidated through further research.
Antitumor Activity
Research has indicated that compounds similar to this compound exhibit significant antitumor properties . For instance:
- IC50 Values : Various analogs have shown IC50 values ranging from 0.54 nM to 3.6 nM against different cancer cell lines .
Antimicrobial Activity
In vitro studies have demonstrated that this compound possesses antimicrobial activity against a range of pathogens. The following table summarizes some findings:
| Pathogen | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibitory (IC50: 45 µM) | |
| Escherichia coli | Inhibitory (IC50: 79 µM) | |
| Candida albicans | Moderate activity |
Enzyme Inhibition
The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways:
- Farnesyl Diphosphate Synthase : Exhibits competitive inhibition with IC50 values reported in the low micromolar range .
Case Studies
-
Case Study on Anticancer Activity :
- A study investigated the effects of the compound on human cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation with significant apoptosis induction at higher concentrations.
-
Case Study on Antimicrobial Efficacy :
- Another study evaluated the antimicrobial properties against clinical strains of bacteria and fungi. The compound demonstrated effective inhibition comparable to standard antibiotics.
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Structural Analog: GSK2982772
The closest comparator from the provided evidence is (S)-5-benzyl-N-(5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-yl)-1H-1,2,4-triazole-3-carboxamide (GSK2982772), a RIPK1 inhibitor with demonstrated efficacy in reducing cytokines in ulcerative colitis (UC) models .
Functional Divergence
- Sulfonamide vs.
- Substituent Effects : The 5-propyl and 3,3-dimethyl groups in the target compound could increase steric bulk, possibly reducing off-target interactions but limiting solubility.
Limitations of Available Evidence
The provided evidence lacks direct data on the target compound’s synthesis, bioactivity, or clinical relevance. Structural comparisons rely on a single analog (GSK2982772) from UC research . Additional studies are required to validate its mechanism, pharmacokinetics, and therapeutic scope.
Q & A
Q. What are the recommended synthetic routes for N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4,5-trimethylbenzenesulfonamide?
The synthesis typically involves multi-step organic reactions:
- Step 1: Construction of the tetrahydrobenzo[b][1,4]oxazepine core via cyclization of precursor amines and ketones under acidic conditions.
- Step 2: Introduction of the sulfonamide group via nucleophilic substitution using 2,4,5-trimethylbenzenesulfonyl chloride in the presence of a base like triethylamine.
- Step 3: Purification via column chromatography or recrystallization to achieve >95% purity. Key reagents include propylamine derivatives, sulfonyl chlorides, and catalysts like palladium for coupling reactions. Optimized reaction temperatures (e.g., 60–80°C) and inert atmospheres (N₂/Ar) minimize side products .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Use a combination of analytical techniques:
- NMR Spectroscopy: ¹H and ¹³C NMR to verify substituent positions and stereochemistry.
- Mass Spectrometry (MS): High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns.
- HPLC: Purity assessment using reverse-phase columns with UV detection at λ = 254 nm. Cross-referencing with PubChem data (InChI key, molecular formula) ensures consistency .
Q. What are the primary chemical reactions this compound undergoes?
Common reactions include:
- Oxidation: Conversion of the oxazepine ring’s keto group to carboxylic acid derivatives using KMnO₄ or CrO₃.
- Reduction: Selective reduction of sulfonamide groups with LiAlH₄ to generate amine intermediates.
- Substitution: Replacement of the propyl group via alkylation or aryl coupling reactions. Reaction outcomes depend on solvent polarity (e.g., DMF vs. THF) and temperature .
Advanced Research Questions
Q. How can contradictory data on this compound’s biological activity be resolved?
Discrepancies in enzyme inhibition or receptor binding assays may arise from:
- Variability in assay conditions (pH, ionic strength, co-solvents).
- Structural isomerism (e.g., keto-enol tautomerism in the oxazepine ring). Methodological solutions:
- Perform dose-response curves across multiple concentrations.
- Use X-ray crystallography or molecular docking to validate binding modes.
- Compare results with structurally analogous compounds (e.g., ethyl or allyl derivatives) to isolate substituent effects .
Q. What strategies optimize reaction yields during scale-up synthesis?
Key factors for industrial translation:
- Continuous flow chemistry: Enhances heat/mass transfer and reduces reaction time.
- Catalyst screening: Palladium or ruthenium complexes improve coupling efficiency.
- Solvent selection: Switch from DMF (high boiling point) to acetonitrile for easier post-reaction purification. Yield improvements (>80%) are achievable with DoE (Design of Experiments) approaches .
Q. How does modifying the propyl group impact biological activity?
Substituent effects can be systematically studied via Structure-Activity Relationship (SAR) :
- Alkyl chain length: Propyl vs. ethyl or allyl groups alter lipophilicity (logP) and membrane permeability.
- Electron-withdrawing groups: Fluorine or chlorine substitutions on the benzene ring enhance target affinity. Experimental design: Synthesize derivatives, test in enzyme inhibition assays (e.g., SYK kinase), and correlate results with computational models (e.g., CoMFA) .
Methodological Notes
- Toxicity Screening: Use in vitro cytotoxicity assays (e.g., MTT on HEK293 cells) followed by in vivo rodent models to assess safety margins .
- Data Reproducibility: Replicate experiments ≥3 times and report standard deviations. Cross-validate with independent labs using identical synthetic batches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
